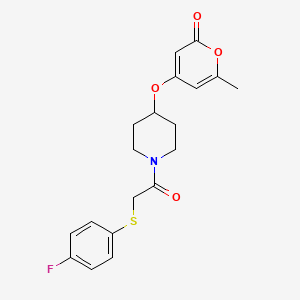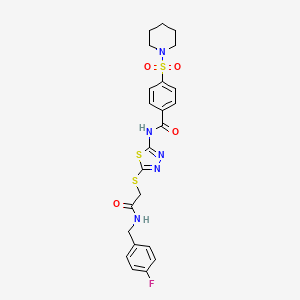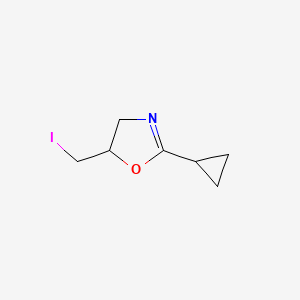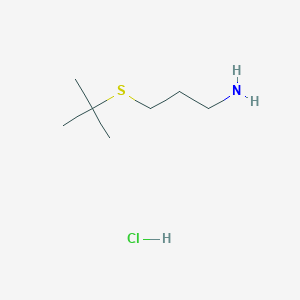![molecular formula C14H11Cl2NO B2712768 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol CAS No. 1232822-76-2](/img/structure/B2712768.png)
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with a chloro substituent at the 4-position and a complex imine group at the 2-position . The imine group contains a benzyl group with a chloro substituent at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 280.15 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has delved into the synthesis and structural characterization of imine compounds, revealing insights into their crystal structures, molecular geometry, and intermolecular interactions. Studies like those by Muhammad Ashfaq et al. (2022) have employed single-crystal X-ray diffraction (XRD) and quantum chemical methods to explore the structural nuances of these compounds. Their work sheds light on the optoelectronic properties and potential bioactivity against crucial proteins of SARS-CoV-2, demonstrating the multifaceted applications of these substances in scientific research (Ashfaq et al., 2022).
Optoelectronic and Catalytic Applications
The optoelectronic properties of imine derivatives have been a focal point of research, with studies exploring their potential in optoelectronic devices and as catalysts in chemical reactions. For instance, research on nitro-substituted 4-[(phenylmethylene)imino]phenolates has highlighted their solvatochromism, making them viable as solvatochromic switches and probes for investigating solvent mixtures, pointing to their significant potential in materials science and analytical chemistry (Nandi et al., 2012).
Bioactivity and Medical Research
Imines and their derivatives have been studied for their bioactivity, including antibacterial, anticorrosive, and enzyme inhibition properties. Research by Ranjithreddy Palreddy et al. (2015) on novel metal complexes of a related imine compound has ventured into their biological activity, offering a glimpse into the potential medical applications of these substances (Palreddy et al., 2015).
Environmental Applications
The environmental applications of imine compounds, particularly in water treatment and as corrosion inhibitors, have also been a subject of investigation. Studies on Schiff base compounds and their complexes have demonstrated their utility in mitigating corrosion in metals, showcasing their importance in industrial applications and environmental preservation efforts (Elemike et al., 2017).
Propriétés
IUPAC Name |
4-chloro-2-[(3-chlorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,9,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPFSTGYOBWPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)
![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)



![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2712696.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)


![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)
![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)